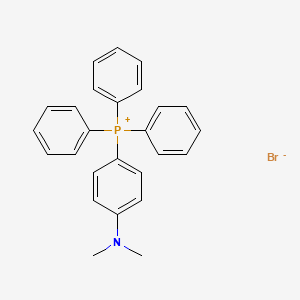
(4-(Dimethylamino)phenyl)triphenylphosphoniumbromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Dimethylamino)phenyl)triphenylphosphoniumbromide is a chemical compound with the molecular formula C26H25BrNP It is a phosphonium salt that features a triphenylphosphonium group attached to a (4-(dimethylamino)phenyl) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Dimethylamino)phenyl)triphenylphosphoniumbromide typically involves the reaction of triphenylphosphine with (4-(dimethylamino)phenyl) bromide. One common method includes the use of sodium hydroxide in ethanol and water, followed by heating . Another method involves the use of (1,5-cyclooctadiene)bis(methyldiphenylphosphine)iridium hexafluorophosphate and palladium diacetate in water and benzene at room temperature under photoirradiation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(Dimethylamino)phenyl)triphenylphosphoniumbromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the phosphonium group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield (4-(dimethylamino)phenyl)triphenylphosphine oxide.
Scientific Research Applications
(4-(Dimethylamino)phenyl)triphenylphosphoniumbromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology: The compound can be used in studies involving cell membrane permeability and mitochondrial targeting due to the lipophilic nature of the triphenylphosphonium group.
Industry: It may be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of (4-(Dimethylamino)phenyl)triphenylphosphoniumbromide involves its ability to interact with biological membranes and facilitate the transport of molecules. The triphenylphosphonium group is known for its ability to target mitochondria due to the negative membrane potential of these organelles. This targeting ability makes the compound useful in studies involving mitochondrial function and drug delivery.
Comparison with Similar Compounds
Similar Compounds
(4-(Dimethylamino)benzyl)triphenylphosphonium bromide: Similar structure but with a benzyl group instead of a phenyl group.
(E)-[4-(Dimethylamino)phenyl]vinylquinoxalines: Compounds with a similar (4-(dimethylamino)phenyl) moiety but different core structures.
Uniqueness
(4-(Dimethylamino)phenyl)triphenylphosphoniumbromide is unique due to its specific combination of a triphenylphosphonium group and a (4-(dimethylamino)phenyl) moiety. This combination imparts distinct chemical properties, such as enhanced lipophilicity and the ability to target mitochondria, which are not observed in many other similar compounds.
Properties
Molecular Formula |
C26H25BrNP |
|---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
[4-(dimethylamino)phenyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C26H25NP.BrH/c1-27(2)22-18-20-26(21-19-22)28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25;/h3-21H,1-2H3;1H/q+1;/p-1 |
InChI Key |
UJYGPAACCIWJOO-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(Chloromethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13147253.png)
![4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride](/img/structure/B13147256.png)
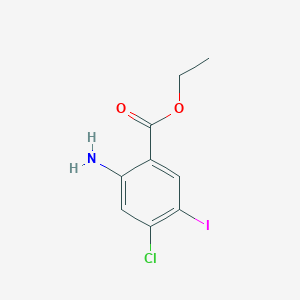
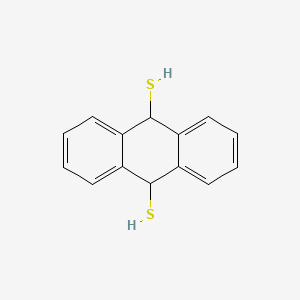
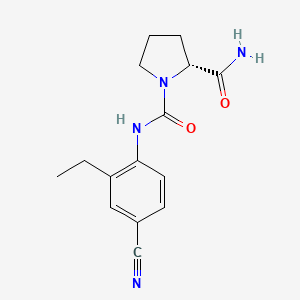

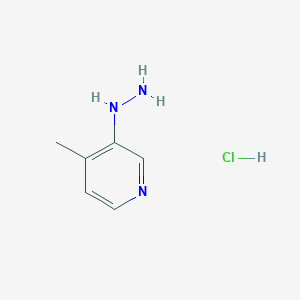

![4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13147339.png)
![diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B13147346.png)
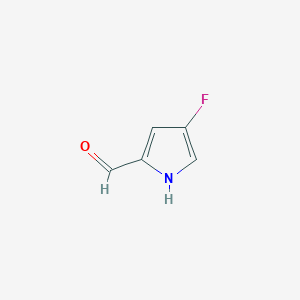
![1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13147358.png)
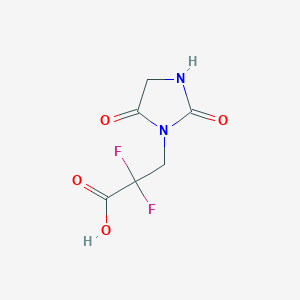
![5-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13147363.png)
